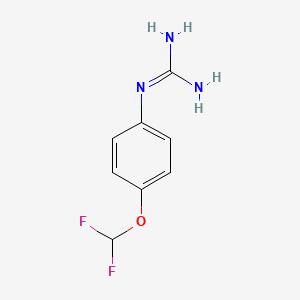
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives . This process involves the use of trifluoromethyl radicals, which can be generated through various methods, including the use of trifluoromethyl iodide and a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation and Reduction Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives are formed.
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl and fluoro groups are known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
1-Chloro-4-(trifluoromethyl)benzene: Shares similar trifluoromethyl and chloro substituents but lacks the dichloromethyl group.
1-(Trifluoromethyl)-4-chlorobenzene: Another related compound with similar substituents but different structural arrangement.
Uniqueness: 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both dichloromethyl and fluoro groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4Cl2F4 |
|---|---|
Poids moléculaire |
247.01 g/mol |
Nom IUPAC |
1-(dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F4/c9-7(10)5-2-1-4(11)3-6(5)8(12,13)14/h1-3,7H |
Clé InChI |
HEGNVPBFDLFFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


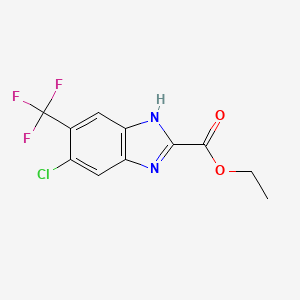
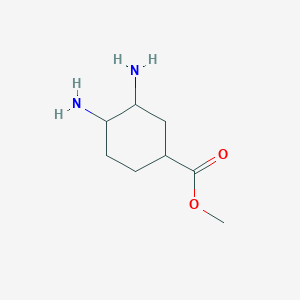
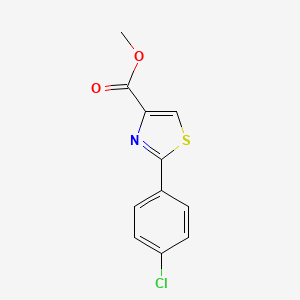

![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
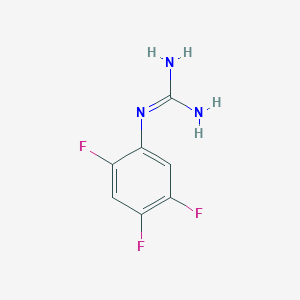

![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)

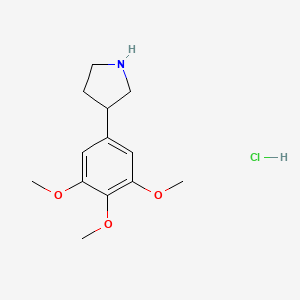
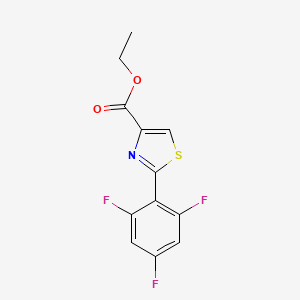
![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)
